molecular formula C10H16N2 B2871053 6-Isobutyl-4-methylpyridin-3-amine CAS No. 1699101-17-1

6-Isobutyl-4-methylpyridin-3-amine

Cat. No.: B2871053
CAS No.: 1699101-17-1
M. Wt: 164.252
InChI Key: BMZKQCILLYRWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isobutyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol It is a derivative of pyridine, characterized by the presence of an isobutyl group at the 6th position and a methyl group at the 4th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Isobutyl-4-methylpyridin-3-amine can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency . The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Isobutyl-4-methylpyridin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isobutyl-4-methylpyridin-3-amine is unique due to the presence of both isobutyl and methyl groups on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-methyl-6-(2-methylpropyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7(2)4-9-5-8(3)10(11)6-12-9/h5-7H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZKQCILLYRWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.